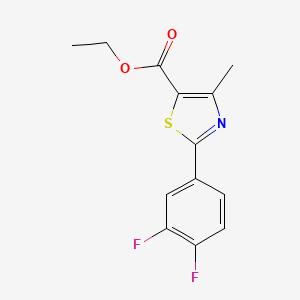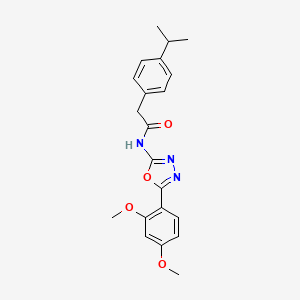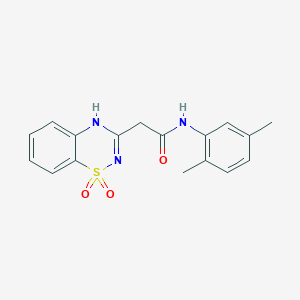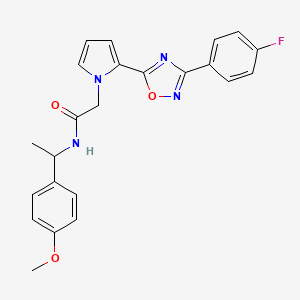![molecular formula C17H17NO5S3 B2388788 N-[2-(furan-2-il)-2-(tiofeno-2-sulfonil)etil]-4-metilbenceno-1-sulfonamida CAS No. 877817-02-2](/img/structure/B2388788.png)
N-[2-(furan-2-il)-2-(tiofeno-2-sulfonil)etil]-4-metilbenceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 belongs to the class of sphingosine-1-phosphate (S1P) receptor modulators, which have been shown to play a crucial role in regulating various physiological processes, including immune function, vascular development, and neuronal signaling.
Mecanismo De Acción
FTY720 acts as a functional antagonist of the N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide receptor by binding to the receptor and inducing its internalization and degradation. This leads to a decrease in the number of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide receptors on the cell surface, which in turn reduces the responsiveness of immune cells to N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide-mediated signals. FTY720 has also been shown to induce apoptosis in certain cancer cell lines by inhibiting the activity of sphingosine kinase, an enzyme that plays a critical role in regulating cell survival and proliferation.
Biochemical and Physiological Effects:
FTY720 has been shown to have several biochemical and physiological effects, including the modulation of immune cell trafficking, reduction of lymphocyte counts, and induction of apoptosis in cancer cells. FTY720 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTY720 has several advantages for use in lab experiments, including its well-characterized mechanism of action, availability of synthetic methods, and the availability of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide receptor knockout mice for in vivo studies. However, there are also several limitations to its use, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on FTY720, including the development of novel synthetic methods, identification of new therapeutic applications, and optimization of dosing regimens to maximize efficacy and minimize toxicity. Additionally, there is a need for further studies on the long-term safety and potential side effects of FTY720, particularly in the context of its use as an immunosuppressant in organ transplantation.
Métodos De Síntesis
FTY720 can be synthesized by several methods, including the reaction of 2-bromo-1-(4-methylphenyl)ethanone with 2-(2-furyl)ethanethiol in the presence of sodium hydride and a palladium catalyst. The resulting intermediate is then treated with 2-chloroethylsulfonyl chloride and triethylamine to form the final product.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de furano han ganado atención como posibles agentes antibacterianos. La resistencia microbiana sigue siendo una preocupación global, lo que obliga al desarrollo de nuevos fármacos antimicrobianos. Los investigadores han explorado los compuestos que contienen furano por su capacidad para combatir las infecciones bacterianas. El núcleo de furano es esencial en la búsqueda de nuevos agentes antibacterianos . Específicamente, el compuesto puede exhibir actividad antibacteriana contra bacterias gram-positivas y gram-negativas.
Química Medicinal
El andamiaje de furano juega un papel crucial en la química medicinal. Los químicos medicinales se han inspirado en la eficacia terapéutica de los medicamentos relacionados con el furano. Al incorporar derivados de furano, apuntan a crear agentes antibacterianos innovadores que sean más efectivos y seguros para combatir la resistencia microbiana .
Otras Aplicaciones Terapéuticas
Más allá de los campos mencionados, los derivados de furano se han explorado para varias otras ventajas terapéuticas, que incluyen efectos antiulcerosos, diuréticos, relajantes musculares y ansiolíticos. Los investigadores continúan investigando su potencial en diversas áreas de la enfermedad .
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S3/c1-13-6-8-14(9-7-13)26(21,22)18-12-16(15-4-2-10-23-15)25(19,20)17-5-3-11-24-17/h2-11,16,18H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLHAQHILSYDNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)
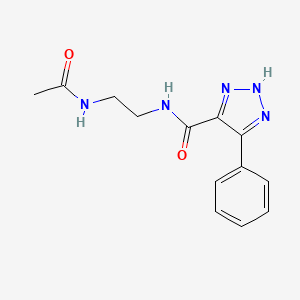
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2388709.png)
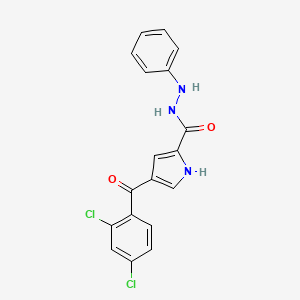
![Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2388711.png)
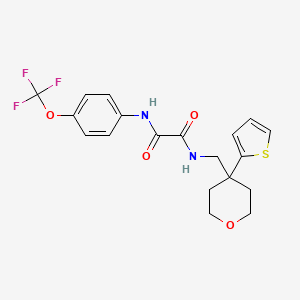
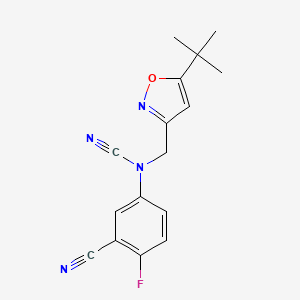
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2388716.png)
![4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2388717.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2388720.png)
